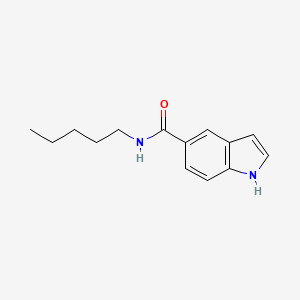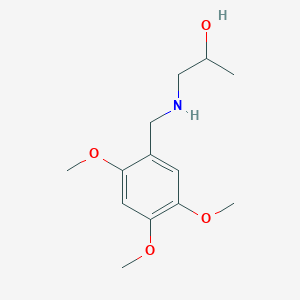
1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol is an organic compound with the molecular formula C13H21NO4 It is a derivative of benzylamine and is characterized by the presence of three methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol typically involves the reaction of 2,4,5-trimethoxybenzylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction proceeds via nucleophilic attack of the amine group on the epoxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trimethoprim: A related compound with similar structural features, used as an antibacterial agent.
2-Amino-2-methylpropan-1-ol: Another amino alcohol with different substituents on the benzene ring.
Uniqueness
1-((2,4,5-Trimethoxybenzyl)amino)propan-2-ol is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
1-[(2,4,5-trimethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-12(17-3)13(18-4)6-11(10)16-2/h5-6,9,14-15H,7-8H2,1-4H3 |
InChIキー |
QFSGNPGPNXEZOJ-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC1=CC(=C(C=C1OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



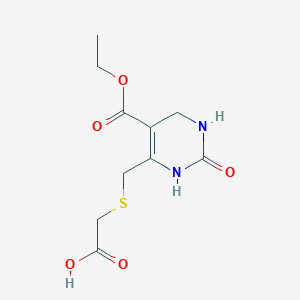
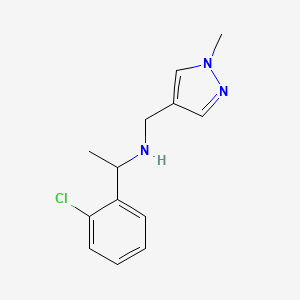

![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
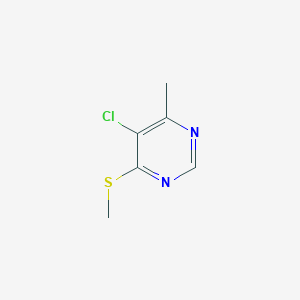


![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)



